3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
“3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1909318-68-8 . It has a molecular weight of 177.16 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13) .
Molecular Structure Analysis
The molecular structure of “3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid” can be represented by the linear formula: C8 H7 N3 O2 . The InChI key for this compound is SBBRLLGSQUCNJO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid” is a solid at room temperature . The storage temperature for this compound is room temperature .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid:
Antimicrobial Agents
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, including multidrug-resistant bacteria, showing promising results in inhibiting their growth .
Anticancer Research
In the field of oncology, 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is being explored for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways. This makes it a candidate for developing new chemotherapeutic agents .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. By reducing inflammation, 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid could be useful in treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
Research has shown that 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .
Antiviral Research
The compound has been studied for its antiviral properties, particularly against viruses that cause significant health issues, such as influenza and HIV. It works by inhibiting viral replication, thereby reducing the viral load in infected individuals. This application is crucial for developing new antiviral therapies .
Enzyme Inhibition
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid has been found to inhibit certain enzymes that are involved in various metabolic pathways. This inhibition can be beneficial in treating diseases where these enzymes are overactive. For example, it can be used to manage conditions like hyperlipidemia by inhibiting enzymes involved in lipid metabolism .
Agricultural Applications
Beyond medical research, this compound is also being explored for agricultural uses. It has been tested as a potential herbicide due to its ability to inhibit the growth of certain weeds. Additionally, its antimicrobial properties can help protect crops from bacterial infections, improving yield and quality.
Antimicrobial properties Anticancer research Anti-inflammatory effects Neuroprotective properties Antiviral research Enzyme inhibition : Photodynamic therapy : Agricultural applications
Future Directions
The future directions for “3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid” and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For example, imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
properties
IUPAC Name |
3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRLLGSQUCNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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